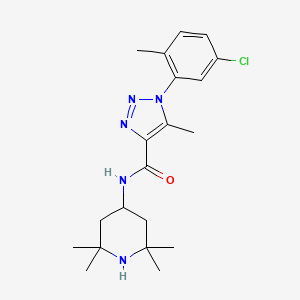![molecular formula C19H23ClO3 B5129715 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is a synthetic compound that is commonly known as metoprolol. It belongs to the class of medications known as beta-blockers, which are used to treat a variety of medical conditions such as hypertension, angina, and heart failure. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用机制
Metoprolol acts by selectively blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and cardiac output. This results in a decrease in blood pressure and a reduction in the workload of the heart. It also has some beta-2 blocking activity, which can cause bronchoconstriction and decreased insulin secretion.
Biochemical and Physiological Effects:
Metoprolol has several biochemical and physiological effects. It reduces the heart rate and cardiac output, which leads to a decrease in blood pressure. It also reduces the oxygen demand of the heart, which can be beneficial in patients with angina or heart failure. Metoprolol can also cause bronchoconstriction and decreased insulin secretion, which can be problematic in patients with asthma or diabetes.
实验室实验的优点和局限性
Metoprolol has several advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of beta-adrenergic receptors in various physiological processes. However, its effects can be dose-dependent and can vary depending on the experimental conditions. Additionally, its beta-2 blocking activity can be problematic in experiments where bronchoconstriction or insulin secretion are important factors.
未来方向
There are several future directions for research on metoprolol. One area of interest is the potential use of beta-blockers in cancer therapy. Studies have shown that beta-blockers can reduce cancer cell growth and proliferation, and there is ongoing research to investigate the mechanisms behind this effect. Another area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors, which could have fewer side effects and be more effective in treating certain medical conditions.
合成方法
Metoprolol is synthesized by reacting 3-(2-methoxy-4-methylphenoxy)propyl magnesium bromide with 1-chloro-3,5-dimethylbenzene. The resulting product is purified and converted to the tartrate salt form, which is the most commonly used form of metoprolol in clinical settings.
科学研究应用
Metoprolol has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of beta-adrenergic receptors in various physiological processes such as cardiovascular function, metabolism, and immune response. It has also been used to study the effects of beta-blockers on cancer cell growth and proliferation.
属性
IUPAC Name |
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-13-6-7-17(18(12-13)21-4)22-8-5-9-23-19-15(3)10-14(2)11-16(19)20/h6-7,10-12H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDQPWGRBYXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide](/img/structure/B5129642.png)
![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)
![5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)
![N-cyclopentyl-2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5129686.png)


![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)